molecular formula C24H24N4O4S B2893144 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide CAS No. 894029-28-8

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide

Cat. No. B2893144
CAS RN: 894029-28-8
M. Wt: 464.54
InChI Key: WXHWXYQMDFEJIT-VZUCSPMQSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C24H24N4O4S and its molecular weight is 464.54. The purity is usually 95%.
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Scientific Research Applications

Polymer Chemistry and Materials Science

In the field of polymer chemistry and materials science, a related compound, 2-oxazoline monomer with a protected thiol group, has been utilized. This compound was used to create copolymers with narrow molar mass distributions and specific chain lengths. These polymers, when deprotected, yield poly(2-oxazoline) with pendant thiol groups, which can react with acrylamide and benzylmaleimide. Such materials have potential applications in drug delivery and biomaterials (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).

Antioxidant Properties and Chemical Analysis

A series of 1,3,4-thiadiazole derivatives, including 2- and 3-methoxy cinnamic acids, were synthesized and their antioxidant activities were evaluated. These derivatives, particularly those with methoxy groups, showed effective antioxidant activities. Such compounds can be significant in the study of oxidative stress and its impact on human health (Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli, 2017).

Disease-Modifying Antirheumatic Drugs

In the pharmaceutical domain, the metabolites of a compound similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide, specifically ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline -3-carboxylate, have been evaluated for their anti-inflammatory effects. Such studies are crucial in developing new treatments for inflammatory diseases (Baba, Makino, Ohta, & Sohda, 1998).

Fluorophores and Optical Materials

The synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores, using compounds similar to the one , demonstrates potential applications in the field of optical materials. These fluorophores have applications in lighting, display technologies, and biological imaging (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Crystallography and Molecular Structure

The crystal structure and molecular analysis of compounds structurally similar to this compound have been a subject of research, providing insights into the molecular architecture and potential applications in materials science and drug design (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-30-19-8-6-17(7-9-19)23-26-24-28(27-23)18(15-33-24)12-13-25-22(29)11-5-16-4-10-20(31-2)21(14-16)32-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHWXYQMDFEJIT-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.